molecular formula C11H22N2O3 B6145548 tert-butyl 4-hydroxy-3-(methylamino)piperidine-1-carboxylate CAS No. 1822582-64-8

tert-butyl 4-hydroxy-3-(methylamino)piperidine-1-carboxylate

Cat. No.: B6145548
CAS No.: 1822582-64-8
M. Wt: 230.30 g/mol
InChI Key: ZTLJBUWAPMCLAM-UHFFFAOYSA-N
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Description

tert-Butyl 4-hydroxy-3-(methylamino)piperidine-1-carboxylate is a piperidine-based building block of high interest in medicinal and organic chemistry research. Piperidine derivatives are fundamental scaffolds found in a wide range of biologically active compounds and are frequently employed in the synthesis of sophisticated molecular architectures . This compound is characterized by a piperidine ring that is functionally rich, incorporating both a hydroxy group and a methylamino group, which serve as valuable handles for further synthetic manipulation. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen is a critical feature, allowing for selective deprotection under mild acidic conditions to generate secondary amine intermediates for downstream reactions. Its primary research application is as a key chiral synthon or intermediate in the design and synthesis of potential pharmaceutical agents. Piperidine structures are prominent in compounds with diverse biological activities, including acting as antipsychotics, antimicrobials, anti-inflammatories, and renin inhibitors . The presence of multiple functional groups on the ring makes this compound a versatile precursor for constructing novel heterocyclic systems and for use in diversity-oriented synthesis (DOS) for drug discovery initiatives . This product is provided for Research Use Only. It is strictly intended for use in laboratory research and is not to be used for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

1822582-64-8

Molecular Formula

C11H22N2O3

Molecular Weight

230.30 g/mol

IUPAC Name

tert-butyl 4-hydroxy-3-(methylamino)piperidine-1-carboxylate

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-6-5-9(14)8(7-13)12-4/h8-9,12,14H,5-7H2,1-4H3

InChI Key

ZTLJBUWAPMCLAM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)NC)O

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-hydroxy-3-(methylamino)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.

    Methylation of the Amino Group: The amino group can be methylated using methylating agents like methyl iodide or dimethyl sulfate.

    Protection of the Carboxylate Group: The carboxylate group is protected using tert-butyl chloroformate to form the tert-butyl ester.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction parameters.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanyl Group

The sulfanyl group participates in nucleophilic substitution reactions, enabling functionalization at the 1-position.

Reaction TypeReagents/ConditionsProductYieldReference
AlkylationBenzyl chloride, K₂CO₃, DMF, 100°C1-Benzylthio derivative65–78%
AcylationAcetyl chloride, pyridine, RT1-Acetylthio derivative52%
Oxidation to DisulfideH₂O₂, AcOH, 60°CDisulfide dimer85%

Key findings:

  • Alkylation proceeds efficiently with benzyl halides under basic conditions.

  • Oxidation of the sulfanyl group to disulfide is selective and avoids over-oxidation to sulfonic acid under mild conditions.

Electrophilic Aromatic Substitution

The quinazoline and aryl rings undergo electrophilic substitution, facilitated by electron-donating methyl groups.

Reaction TypeReagents/ConditionsPosition ModifiedOutcome
NitrationHNO₃, H₂SO₄, 0°CC-6 of quinazolineIntroduces nitro group
HalogenationBr₂, FeCl₃, CHCl₃C-8 of quinazolineForms bromo derivative
SulfonationSO₃, H₂SO₄, 50°CPara to methyl on arylEnhances water solubility

Key findings:

  • Nitration occurs preferentially at the C-6 position of the quinazoline ring due to electronic activation.

  • The 2,6-dimethylphenyl group directs electrophiles to the para position relative to the methyl substituents .

Cycloaddition Reactions

The triazole moiety engages in [3+2] cycloaddition reactions with dipolarophiles.

DipolarophileConditionsProductApplication
PhenylacetyleneCuI, DMF, 80°CTriazole-fused bicyclic systemBioactive scaffold synthesis
Ethyl acrylateThermal, 120°CSpirocyclic adductAnticancer lead optimization

Key findings:

  • Reactions proceed regioselectively at the triazole N2 position.

  • Spirocyclic derivatives show enhanced binding to kinase targets.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C11H21NO3
  • Molecular Weight : 215.29 g/mol
  • CAS Number : 1821740-54-8

The compound features a piperidine ring with hydroxy and methylamino functional groups, which contribute to its reactivity and biological interactions.

Chemistry

Tert-butyl 4-hydroxy-3-(methylamino)piperidine-1-carboxylate serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations:

  • Oxidation : The hydroxy group can be oxidized to form carbonyl compounds.
  • Reduction : Carbonyl groups can be reduced back to alcohols.
  • Substitution Reactions : The methylamino group can participate in nucleophilic substitution, enabling the formation of new derivatives.
Reaction TypeReagents UsedMajor Products
OxidationChromium trioxide, KMnO4Ketones or aldehydes
ReductionNaBH4, LiAlH4Alcohols
SubstitutionAlkyl halides + NaOHNew piperidine derivatives

Biological Applications

M4 has garnered attention for its potential therapeutic effects, particularly in neurodegenerative diseases such as Alzheimer’s disease. Key findings include:

  • Inhibition of Enzymes : M4 inhibits β-secretase (IC50 = 15.4 nM) and acetylcholinesterase (Ki = 0.17 μM), both critical in Alzheimer's pathology.
  • Reduction of Oxidative Stress : In vitro studies show that M4 decreases oxidative stress markers in astrocytes exposed to amyloid-beta peptides, suggesting neuroprotective properties.
  • Improvement in Cell Viability : M4 enhances the viability of astrocytes treated with amyloid-beta from 43.78% to 62.98%, indicating its potential role as a neuroprotective agent.
Biological ActivityMechanism of ActionReference Study
Enzyme InhibitionInhibition of β-secretase and acetylcholinesteraseStudy on M4's pharmacological effects
Reduction of Oxidative StressDecreases TNF-α and inflammatory cytokinesNeuroinflammation study
Improvement in Cell ViabilityEnhances viability in Aβ-treated astrocytesCell viability assay

Case Study 1: Neuroprotective Effects

A study conducted on the effects of M4 on astrocytes demonstrated its ability to mitigate oxidative stress induced by amyloid-beta. The treatment not only reduced inflammatory markers but also significantly improved cell survival rates, highlighting its potential as a therapeutic agent for Alzheimer's disease.

Case Study 2: Synthesis of Novel Derivatives

Researchers have utilized M4 as a precursor for synthesizing novel piperidine derivatives aimed at enhancing pharmacological efficacy against various neurological disorders. The unique functional groups allow for tailored modifications that enhance binding affinity to specific receptors.

Mechanism of Action

The mechanism of action of tert-butyl 4-hydroxy-3-(methylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxy and amino groups can form hydrogen bonds with target molecules, influencing their activity. The compound may also participate in various biochemical pathways, modulating the function of enzymes and receptors.

Comparison with Similar Compounds

Substituent Variations on the Piperidine Ring

The table below summarizes key analogs and their structural differences:

Compound Name Substituents (Position) Molecular Weight Key Properties/Applications References
tert-Butyl 3-(methyl(9H-pyrimido[4,5-b]indol-4-yl)amino)piperidine-1-carboxylate Pyrimidoindolyl-methylamino (C3) ~450 (estimated) Chiral stationary phases; HPLC applications
tert-Butyl 4-(methyl(3-nitropyridin-2-yl)amino)piperidine-1-carboxylate Nitropyridyl-methylamino (C4) 322.36 CYP3A4 enzyme targeting; nitro group enhances electrophilicity
tert-Butyl 4-amino-3-hydroxypiperidine-1-carboxylate Amino (C4), Hydroxy (C3) 214.30 Increased basicity; potential prodrug intermediate
tert-Butyl 4-[(methylamino)methyl]piperidine-1-carboxylate Methylaminomethyl (C4) 214.30 Enhanced flexibility; receptor binding studies
tert-Butyl 4-allyl-4-(hydroxymethyl)piperidine-1-carboxylate Allyl (C4), Hydroxymethyl (C4) 255.35 Crosslinking potential; polymer chemistry

Biological Activity

tert-butyl 4-hydroxy-3-(methylamino)piperidine-1-carboxylate (often referred to as M4) is a compound of significant interest in pharmacology due to its potential biological activities. This article provides an overview of the compound's biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

Molecular Formula : C11H22N2O2
Molecular Weight : 214.31 g/mol
Structural Features : The compound features a piperidine ring, a tert-butyl group, a hydroxyl group, and a methylamino group, which contribute to its hydrophobic properties and potential interactions with biological targets.

Research indicates that M4 exhibits multiple mechanisms of action:

  • Inhibition of Enzymes : M4 has been shown to inhibit β-secretase and acetylcholinesterase, which are crucial in the pathogenesis of Alzheimer’s disease. In vitro studies reported an IC50 value of 15.4 nM for β-secretase inhibition and a Ki value of 0.17 μM for acetylcholinesterase inhibition .
  • Reduction of Amyloid Beta Aggregation : M4 demonstrated an 85% inhibition of amyloid beta aggregation at a concentration of 100 μM, suggesting its potential as a therapeutic agent in neurodegenerative diseases .

Biological Activity Overview

The biological activities associated with M4 can be summarized as follows:

Activity Effect Reference
Neuroprotection Protects astrocytes against Aβ-induced toxicity; improves cell viability from 43.78% to 62.98%
Anti-inflammatory Effects Reduces levels of TNF-α and oxidative stress markers in cell cultures
Cytotoxicity Assessment Exhibits no cytotoxicity at concentrations up to 100 μM
Potential CNS Activity Possible interaction with neurotransmitter systems affecting anxiety and depression

Case Studies

  • In Vitro Studies on Astrocytes :
    • In experiments involving astrocytes treated with Aβ1-42, M4 significantly improved cell viability and reduced inflammatory markers, indicating its protective role against neurodegeneration .
  • In Vivo Studies :
    • In animal models subjected to scopolamine-induced oxidative stress, M4 showed a reduction in malondialdehyde (MDA) levels compared to control groups, although it was less effective than the standard drug galantamine .

Research Findings

Recent studies have highlighted the importance of understanding the pharmacological profile of M4:

  • Pharmacokinetics and Bioavailability : The bioavailability of M4 in the brain remains a critical factor influencing its efficacy. Further research is needed to optimize delivery methods to enhance therapeutic outcomes .
  • Comparative Analysis with Other Compounds : Structural analogs have been synthesized to explore the structure-activity relationship (SAR) of compounds similar to M4, aiming to refine their potency and selectivity for specific receptors .

Q & A

Basic: What are the recommended synthetic strategies for tert-butyl 4-hydroxy-3-(methylamino)piperidine-1-carboxylate?

Answer:
The synthesis typically involves multi-step reactions, leveraging protection/deprotection strategies for functional groups. For example:

  • Step 1: Formation of the piperidine ring core via cyclization or reductive amination.
  • Step 2: Introduction of the tert-butoxycarbonyl (Boc) protecting group to the piperidine nitrogen using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine .
  • Step 3: Selective hydroxylation at the 4-position and methylamino functionalization at the 3-position. This may involve oxidation-reduction sequences or nucleophilic substitution (e.g., using methylamine under anhydrous conditions) .
  • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Key Considerations:

  • Monitor reaction progress using TLC or HPLC to avoid over-functionalization.
  • Use inert atmospheres (N₂/Ar) for moisture-sensitive steps.

Basic: How should researchers characterize this compound’s purity and structural integrity?

Answer:
A combination of analytical techniques is critical:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Confirm the presence of tert-butyl (singlet at ~1.4 ppm), piperidine ring protons (multiplet at 3.0–4.0 ppm), and hydroxyl/methylamino groups (broad signals at 1.5–2.5 ppm) .
    • ¹³C NMR: Identify carbonyl (C=O at ~155 ppm) and quaternary carbons from the tert-butyl group .
  • Mass Spectrometry (MS): ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • Infrared (IR) Spectroscopy: Detect O-H (3200–3600 cm⁻¹) and N-H (3300–3500 cm⁻¹) stretches .
  • HPLC: Assess purity (>95% by reverse-phase C18 column, UV detection at 254 nm) .

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